DPI-3290

Beschreibung

Eigenschaften

IUPAC Name |

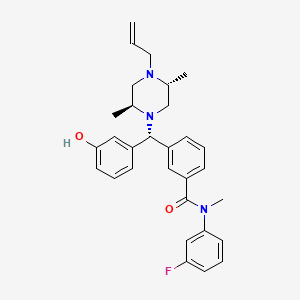

3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXRQLIIMYJZDA-UETOGOEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018408 |

Source

|

| Record name | DPI-3290 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182417-73-8 |

Source

|

| Record name | 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182417-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPI-3290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPI-3290 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPI-3290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of DPI-3290: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-3290 is a potent, centrally acting analgesic agent that functions as a mixed agonist at opioid receptors. Its mechanism of action involves the activation of multiple opioid receptor subtypes, leading to a complex pharmacological profile. This guide provides an in-depth analysis of the binding, functional activity, and signaling pathways associated with this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Mixed Opioid Receptor Agonism

This compound exerts its effects by binding to and activating three major types of opioid receptors: delta (δ), mu (μ), and kappa (κ). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events, ultimately leading to the modulation of neuronal excitability and neurotransmitter release.

Quantitative Pharmacological Profile

The interaction of this compound with opioid receptors has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) |

| Delta (δ) | 0.18 ± 0.02 |

| Mu (μ) | 0.46 ± 0.05 |

| Kappa (κ) | 0.62 ± 0.09 |

Kᵢ (inhibition constant) values represent the concentration of this compound required to occupy 50% of the receptors in radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Potency of this compound in Isolated Tissue Preparations

| Tissue Preparation | Predominant Receptor | IC₅₀ (nM) |

| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3 |

| Mouse Vas Deferens | Mu (μ) | 6.2 ± 2.0 |

| Mouse Vas Deferens | Kappa (κ) | 25.0 ± 3.3 |

| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6 |

| Guinea Pig Ileum | Kappa (κ) | 6.7 ± 1.6 |

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of this compound that produces 50% of its maximal inhibitory effect on electrically induced muscle contractions. Lower IC₅₀ values indicate greater potency.

Signaling Pathways

As a Gi/o-coupled GPCR agonist, this compound triggers a series of intracellular events upon binding to delta, mu, and kappa opioid receptors. The primary signaling cascade is outlined below.

DPI-3290: A Technical Whitepaper on a Mixed Mu/Delta Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPI-3290, chemically identified as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a potent, centrally acting analgesic agent characterized as a mixed opioid agonist.[1] It exhibits high affinity and efficacy at both mu (µ) and delta (δ) opioid receptors, with a notable potency at the kappa (κ) opioid receptor as well.[1][2] This dual agonism presents a promising therapeutic profile, potentially offering robust antinociception with a modified side-effect profile compared to traditional mu-opioid receptor selective agonists. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental data, and associated methodologies, to serve as a resource for researchers and professionals in the field of drug development.

Introduction

The development of novel analgesics is driven by the need to overcome the limitations of current opioid therapies, such as respiratory depression, tolerance, and dependence.[3] One emerging strategy involves the development of ligands that interact with multiple opioid receptor subtypes.[3] this compound falls into this category as a mixed µ/δ opioid agonist.[4][5] The rationale behind this approach is that co-activation of δ-opioid receptors may modulate the pharmacological effects of µ-opioid receptor activation, potentially enhancing analgesic efficacy while mitigating adverse effects.[3] This whitepaper will delve into the core pharmacological characteristics of this compound, presenting available quantitative data and experimental contexts.

Core Pharmacology

This compound's primary mechanism of action is through its agonist activity at opioid receptors.[1][6] It is a derivative of SNC-80, a known δ-opioid agonist.[5]

Receptor Binding Affinity

Equilibrium binding studies using membranes from rat brain or guinea pig cerebellum have demonstrated that this compound binds with high affinity to µ, δ, and κ opioid receptors.[1] The binding affinities (Ki) are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| Delta (δ) | 0.18 ± 0.02 |

| Mu (µ) | 0.46 ± 0.05 |

| Kappa (κ) | 0.62 ± 0.09 |

| Table 1: Receptor Binding Affinities of this compound.[1] |

Functional Activity

The functional agonist activity of this compound has been assessed in isolated tissue preparations, which are standard models for evaluating opioid receptor function.

-

Mouse Vas Deferens: In this tissue, which expresses all three opioid receptor subtypes, this compound demonstrated potent, concentration-dependent inhibition of electrically induced tension development.[1] This assay is particularly sensitive to δ-opioid receptor agonists.

-

Guinea Pig Ileum: This preparation is a classic model for assessing µ and κ-opioid receptor activity. This compound also inhibited tension development in this tissue.[1]

The half-maximal inhibitory concentrations (IC50) from these functional assays are presented below.

| Tissue Preparation | Receptor Target(s) | IC50 (nM) |

| Mouse Vas Deferens | Delta (δ), Mu (µ), Kappa (κ) | 1.0 ± 0.3 (δ), 6.2 ± 2.0 (µ), 25.0 ± 3.3 (κ) |

| Guinea Pig Ileum | Mu (µ), Kappa (κ) | 3.4 ± 1.6 (µ), 6.7 ± 1.6 (κ) |

| Table 2: Functional Activity of this compound in Isolated Tissues.[1] |

Notably, the activity of this compound in the mouse vas deferens was found to be significantly more efficacious than morphine and fentanyl at the δ-receptor.[1]

In Vivo Antinociceptive Effects

In vivo studies in rats have confirmed the potent antinociceptive properties of this compound. Intravenous administration of the compound produced a dose-dependent analgesic effect. The antinociceptive effects were blocked by the non-selective opioid antagonist naloxone, confirming that the analgesic activity is mediated through opioid receptors.[1]

| Animal Model | Administration Route | ED50 (mg/kg) |

| Rat | Intravenous | 0.05 ± 0.007 |

| Table 3: In Vivo Antinociceptive Potency of this compound.[1][2] |

Compared to morphine, this compound is more potent and elicits a similar magnitude of antinociceptive activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

-

Tissue Preparation: Membranes were prepared from rat brain or guinea pig cerebellum.

-

Assay Conditions: Saturation equilibrium binding studies were performed at 25°C.

-

Radioligands: Specific radiolabeled ligands for each receptor subtype were used (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ).

-

Procedure: A constant concentration of radioligand was incubated with the membrane preparation in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Isolated Tissue Bioassays

-

Objective: To assess the functional agonist activity of this compound at opioid receptors.

-

Tissues: Vas deferens from laboratory mice and ileal strips from guinea pigs were used.[1]

-

Apparatus: Tissues were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature, and aerated.

-

Stimulation: Tissues were subjected to electrical field stimulation to induce contractions.

-

Procedure: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound to the organ baths and measuring the inhibition of electrically induced contractions.

-

Data Analysis: The IC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, was determined from the concentration-response curves.

In Vivo Antinociception (Rat Tail-Flick Test)

-

Objective: To evaluate the antinociceptive efficacy of this compound in a model of acute thermal pain.

-

Animals: Male Sprague-Dawley rats.

-

Procedure: A focused beam of heat was applied to the ventral surface of the rat's tail. The latency to a tail-flick response was measured. A cut-off time was used to prevent tissue damage.

-

Drug Administration: this compound was administered intravenously.

-

Data Analysis: The dose of this compound required to produce a 50% antinociceptive response (ED50) was calculated.

Visualizations

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The diagram below illustrates the canonical signaling pathway initiated by the binding of an agonist like this compound to µ and δ opioid receptors.

Caption: Canonical Gi/o signaling pathway for µ and δ opioid receptors.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel opioid agonist like this compound.

References

- 1. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of DPI-3290: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI-3290, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a potent, centrally acting analgesic agent.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity at opioid receptors, and in vivo antinociceptive effects. The information is compiled from preclinical studies to serve as a detailed resource for professionals in the fields of pharmacology and drug development. This document includes quantitative data presented in tabular format, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a novel compound that demonstrates high affinity and potent agonist activity at multiple opioid receptors.[1][2] Specifically, it acts as a mixed agonist at the delta (δ), mu (μ), and kappa (κ) opioid receptors.[1] Its pharmacological characteristics, particularly its potent antinociceptive (pain-relieving) properties, suggest its potential as a therapeutic agent for managing severe pain.[1] Preclinical evidence indicates that this compound is significantly more potent than morphine and fentanyl in certain assays, highlighting its potential clinical utility.[1] This document provides an in-depth summary of the key pharmacological data and methodologies used to characterize this compound.

Receptor Binding Profile

The affinity of this compound for opioid receptors was determined through saturation equilibrium binding studies. These experiments were conducted at 25°C using membranes prepared from rat brain and guinea pig cerebellum.[1]

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Tissue Source | Ki (nM) |

| Delta (δ) | Rat Brain | 0.18 ± 0.02 |

| Mu (μ) | Rat Brain | 0.46 ± 0.05 |

| Kappa (κ) | Guinea Pig Cerebellum | 0.62 ± 0.09 |

Data sourced from Gengo et al., 2003.[1]

In Vitro Functional Activity

The functional agonist activity of this compound was assessed using isolated tissue preparations, specifically the mouse vas deferens and the guinea pig ileum. These assays measure the ability of a compound to inhibit electrically induced muscle contractions, a functional response mediated by opioid receptors.

Mouse Vas Deferens Assay

In the isolated mouse vas deferens, this compound demonstrated potent, concentration-dependent inhibition of electrically induced tension development, indicating agonist activity at δ, μ, and κ receptors present in this tissue.[1]

Table 2: Functional Potency (IC50) of this compound in Mouse Vas Deferens

| Receptor Subtype | IC50 (nM) |

| Delta (δ) | 1.0 ± 0.3 |

| Mu (μ) | 6.2 ± 2.0 |

| Kappa (κ) | 25.0 ± 3.3 |

Data sourced from Gengo et al., 2003.[1]

Guinea Pig Ileum Assay

In longitudinal muscle strips isolated from the guinea pig ileum, this compound inhibited tension development, confirming its agonist activity at μ and κ opioid receptors.[1]

Table 3: Functional Potency (IC50) of this compound in Guinea Pig Ileum

| Receptor Subtype | IC50 (nM) |

| Mu (μ) | 3.4 ± 1.6 |

| Kappa (κ) | 6.7 ± 1.6 |

Data sourced from Gengo et al., 2003.[1]

In Vivo Antinociceptive Activity

The antinociceptive effects of this compound were evaluated in rats. Intravenous administration of the compound produced a dose-dependent analgesic response.[1]

Table 4: In Vivo Antinociceptive Potency of this compound

| Animal Model | Administration Route | ED50 | Effect |

| Rat | Intravenous | 0.05 ± 0.007 mg/kg | 50% antinociceptive response |

Data sourced from Gengo et al., 2003.[1]

The antinociceptive effects of this compound were successfully blocked by the non-selective opioid antagonist naloxone (0.5 mg/kg, s.c.), confirming that its analgesic properties are mediated through opioid receptors.[1]

Signaling Pathways

This compound, as a mixed opioid agonist, is expected to activate canonical G-protein signaling pathways associated with δ, μ, and κ opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).

References

An In-depth Technical Guide to DPI-3290: A Mixed Mu/Delta Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of DPI-3290, a potent, centrally acting opioid receptor agonist. All quantitative data is summarized for clarity, and detailed descriptions of key experimental protocols are provided.

Core Chemical Identity and Properties

This compound is a novel synthetic compound recognized for its potent antinociceptive (pain-relieving) effects.[1][2] It was developed as part of a series of diarylmethylpiperazine derivatives with high affinity for opioid receptors.[3][4]

Chemical Structure and Identifiers

The systematic IUPAC name for this compound is 3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide.[1][2] Its structure is characterized by a central piperazine ring with multiple stereocenters, contributing to its specific interaction with opioid receptors.

| Identifier | Value | Source |

| IUPAC Name | 3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | [1][2] |

| CAS Number | 182417-73-8 | [1][2] |

| Molecular Formula | C₃₀H₃₄FN₃O₂ | [1][2] |

| Molar Mass | ~487.61 g/mol | [1][2] |

| SMILES | C[C@H]1CN(--INVALID-LINK--O)C3=CC=CC(=C3)C(=O)N(C)C4=CC(=CC=C4)F">C@@HC)CC=C | [1][2] |

| InChI Key | LZXRQLIIMYJZDA-UETOGOEVSA-N | [2] |

Physical and Chemical Properties

Pharmacological Profile

This compound is a potent mixed agonist with high affinity for both mu (μ) and delta (δ) opioid receptors, and slightly lower affinity for the kappa (κ) opioid receptor.[3][5] This mixed agonist profile is believed to contribute to its strong analgesic effects while potentially offering a wider therapeutic window compared to highly selective mu-agonists.[1]

Receptor Binding Affinity

Binding affinity is a measure of how strongly a ligand binds to a receptor. The equilibrium dissociation constant (Kᵢ) is inversely proportional to affinity; a lower Kᵢ value indicates a higher binding affinity. Studies using membranes from rat brain and guinea pig cerebellum have determined the Kᵢ values for this compound at the three primary opioid receptors.[3]

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source |

| Delta (δ) | 0.18 ± 0.02 | [3][5] |

| Mu (μ) | 0.46 ± 0.05 | [3][5] |

| Kappa (κ) | 0.62 ± 0.09 | [3][5] |

Functional Activity (In Vitro)

Functional activity, or potency, measures the concentration of a drug required to elicit a specific biological response. This is often determined using isolated tissue bioassays. The IC₅₀ value represents the concentration of an agonist that produces 50% of its maximal inhibitory effect. The functional potency of this compound has been characterized in mouse vas deferens and guinea pig ileum preparations, which are rich in different opioid receptor subtypes.[3]

| Assay | Receptor Target(s) | Potency (IC₅₀, nM) | Source |

| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3 | [3] |

| Mu (μ) | 6.2 ± 2.0 | [3] | |

| Kappa (κ) | 25.0 ± 3.3 | [3] | |

| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6 | [3] |

| Kappa (κ) | 6.7 ± 1.6 | [3] |

In Vivo Antinociceptive Activity

The primary therapeutic effect of this compound is analgesia. In vivo studies in rats have demonstrated its potent antinociceptive properties. The effective dose (ED₅₀) is the dose required to produce a therapeutic effect in 50% of the population.

| Activity | Animal Model | Administration | Potency (ED₅₀) | Source |

| Antinociception | Rat | Intravenous (i.v.) | 0.05 ± 0.007 mg/kg | [3][5] |

The analgesic effects of this compound are reversed by the non-selective opioid antagonist naloxone, confirming its mechanism of action is mediated through opioid receptors.[3]

Signaling and Experimental Workflows

Opioid Receptor Signaling Pathway

As a G-protein coupled receptor (GPCR) agonist, this compound initiates a cascade of intracellular events upon binding to mu and delta opioid receptors. This signaling primarily involves the Gαi/o subunit of the heterotrimeric G-protein.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Developmental Journey of DPI-3290: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI-3290 is a potent, centrally acting analgesic agent characterized as a mixed-opioid agonist. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, with a focus on its pharmacological profile, mechanism of action, and the key experimental methodologies used in its evaluation. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for seminal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this novel compound.

Introduction

This compound, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, emerged from a series of novel compounds with significant antinociceptive properties.[1] The development of new analgesics with improved side-effect profiles compared to traditional opioids like morphine remains a critical goal in pain management. This compound was identified as a promising candidate due to its potent and mixed agonist activity at μ (mu), δ (delta), and κ (kappa) opioid receptors.[1]

Discovery and History

This compound was originally discovered by scientists at Burroughs Wellcome. Subsequently, the compound was licensed to Delta Pharmaceutical for further development. Later, it was mentioned to be in clinical development by Enhance Biotech, Inc. and GlaxoSmithKline (GSK), positioning it as a derivative of SNC-80 for potential therapeutic use in pain and urinary incontinence.[2][3]

Mechanism of Action

This compound exerts its analgesic effects by acting as an agonist at all three major opioid receptors: μ, δ, and κ. Its high affinity and potent activity at these receptors allow it to modulate pain signaling pathways effectively. The compound's mixed-agonist profile was hypothesized to offer a broader therapeutic window and potentially a more favorable side-effect profile than selective opioid agonists.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[4][5][6] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Activation of these receptors also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce neuronal excitability and neurotransmitter release.[5][6]

A secondary signaling pathway involves the recruitment of β-arrestin.[7][8][9] This pathway is primarily associated with receptor desensitization, internalization, and the mediation of some of the adverse effects of opioids, such as respiratory depression.[7][8]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| δ (delta) | 0.18 ± 0.02 |

| μ (mu) | 0.46 ± 0.05 |

| κ (kappa) | 0.62 ± 0.09 |

Data from saturation equilibrium binding studies using membranes from rat brain or guinea pig cerebellum.[1][10]

Table 2: In Vitro Functional Activity of this compound

| Tissue Preparation | Receptor Target | IC50 (nM) |

| Mouse Vas Deferens | δ (delta) | 1.0 ± 0.3 |

| μ (mu) | 6.2 ± 2.0 | |

| κ (kappa) | 25.0 ± 3.3 | |

| Guinea Pig Ileum | μ (mu) | 3.4 ± 1.6 |

| κ (kappa) | 6.7 ± 1.6 |

IC50 values represent the concentration of this compound required to produce a 50% inhibition of electrically induced tension development.[1][3]

Table 3: In Vivo Antinociceptive Potency of this compound in Rats

| Metric | Value |

| ED50 (intravenous) | 0.05 ± 0.007 mg/kg |

ED50 represents the dose required to produce a 50% antinociceptive response.[1][10]

Table 4: Efficacy of this compound Compared to Morphine and Fentanyl in Mouse Vas Deferens

| Receptor | Efficacy vs. Morphine (fold) | Efficacy vs. Fentanyl (fold) |

| δ (delta) | ~20,000 | ~492 |

| μ (mu) | ~175.8 | ~2.5 |

| κ (kappa) | ~1500 | ~35 |

Comparative efficacy in decreasing electrically induced tension development.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Opioid Receptor Saturation Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

Materials:

-

Rat brain or guinea pig cerebellum membranes

-

Radioligands (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U69,593 for κ)

-

This compound (unlabeled)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Naloxone (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Membrane Preparation: Homogenize rat brain or guinea pig cerebellum tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Reaction: In reaction tubes, combine the prepared membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of unlabeled this compound. For determination of non-specific binding, add a high concentration of naloxone.

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Isolated Mouse Vas Deferens Bioassay

Objective: To assess the functional agonist activity of this compound at μ, δ, and κ opioid receptors.

Materials:

-

Male mice

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Force-displacement transducer and recording equipment

-

Platinum electrodes for electrical field stimulation

-

This compound

-

Selective opioid receptor agonists and antagonists (for receptor characterization)

Protocol:

-

Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount the tissues in the organ bath under a resting tension.

-

Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes), with regular washing.

-

Electrical Stimulation: Apply electrical field stimulation to induce twitch contractions of the vas deferens.

-

Drug Addition: Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the inhibition of the twitch response at each concentration of this compound.

-

Data Analysis: Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.

Isolated Guinea Pig Ileum Bioassay

Objective: To evaluate the functional agonist activity of this compound at μ and κ opioid receptors.

Materials:

-

Male guinea pigs

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Force-displacement transducer and recording equipment

-

Platinum electrodes for electrical field stimulation

-

This compound

-

Selective opioid receptor agonists and antagonists

Protocol:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount a segment of the longitudinal muscle with the myenteric plexus attached in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution.

-

Electrical Stimulation: Apply electrical field stimulation to induce cholinergic contractions.

-

Drug Addition: Add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the inhibition of the electrically induced contractions.

-

Data Analysis: Construct a concentration-response curve and calculate the IC50 value for this compound.

Visualizations of Signaling Pathways and Experimental Workflows

Opioid Receptor G-Protein Signaling Pathway

Caption: G-protein mediated signaling pathway of this compound.

Opioid Receptor β-Arrestin Signaling Pathway

Caption: β-Arrestin mediated signaling pathway of this compound.

Experimental Workflow for In Vitro Bioassays

Caption: Workflow for in vitro bioassays.

Conclusion

This compound is a potent mixed-opioid agonist with high affinity for μ, δ, and κ receptors. Preclinical data demonstrated significant antinociceptive effects, highlighting its potential as a powerful analgesic. The developmental history indicates its progression into clinical investigation, although specific outcomes of these trials are not widely published. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical resource for researchers in the field of opioid pharmacology and drug development. Further investigation into the clinical trajectory of this compound and similar mixed-opioid agonists is warranted to fully understand their therapeutic potential.

References

- 1. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhance Biotech, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

DPI-3290: A Technical Guide for Preclinical Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-3290 is a potent, centrally acting analgesic agent that has demonstrated significant promise in preclinical pain research.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, experimental protocols for its evaluation, and the underlying signaling pathways of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutics for pain management.

Core Compound Profile

This compound, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a novel compound that exhibits potent antinociceptive properties.[1] It functions as a mixed opioid agonist, binding with high affinity to mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][2] Preclinical studies have shown that this compound is significantly more potent than morphine in producing antinociceptive effects.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Delta (δ) | 0.18 ± 0.02 |

| Mu (μ) | 0.46 ± 0.05 |

| Kappa (κ) | 0.62 ± 0.09 |

| Data obtained from saturation equilibrium binding studies using membranes from rat brain or guinea pig cerebellum at 25°C.[1] |

Table 2: In Vitro Efficacy of this compound

| Tissue Preparation | Receptor Target(s) | IC50 (nM) |

| Mouse Vas Deferens | δ, μ, κ | 1.0 ± 0.3 (δ) |

| 6.2 ± 2.0 (μ) | ||

| 25.0 ± 3.3 (κ) | ||

| Guinea Pig Ileum | μ, κ | 3.4 ± 1.6 (μ) |

| 6.7 ± 1.6 (κ) | ||

| IC50 values represent the concentration of this compound required to produce a 50% inhibition of electrically induced muscle contractions.[1] |

Table 3: In Vivo Antinociceptive Potency of this compound

| Animal Model | Test | Route of Administration | ED50 (mg/kg) |

| Rat | Thermal Nociception (unspecified) | Intravenous | 0.05 ± 0.007 |

| ED50 represents the dose of this compound that produced a 50% antinociceptive response.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Opioid Receptor Binding Assay (Rat Brain Membranes)

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands specific for each receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69,593 for kappa)

-

Non-specific binding control (e.g., naloxone)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Euthanize rats and dissect whole brains.

-

Homogenize brain tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of brain membrane preparation.

-

Add a fixed concentration of the specific radioligand.

-

For total binding, add assay buffer. For non-specific binding, add a high concentration of naloxone.

-

For competitive binding, add varying concentrations of this compound.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Bioassays (Guinea Pig Ileum and Mouse Vas Deferens)

Objective: To assess the in vitro functional activity (efficacy) of this compound at opioid receptors.

Materials:

-

Male guinea pigs and mice

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Organ bath system with temperature control, aeration, and isometric force transducers

-

Electrical stimulator

-

This compound solutions of varying concentrations

Protocol:

-

Tissue Preparation:

-

Euthanize the animal and dissect the ileum (from guinea pig) or vas deferens (from mouse).

-

Isolate a segment of the tissue and mount it in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Connect the tissue to an isometric force transducer to record muscle contractions.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Experimental Procedure:

-

Induce twitch contractions of the tissue using electrical field stimulation at a set frequency and voltage.

-

Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath.

-

Record the inhibition of the twitch amplitude at each concentration.

-

Wash out the drug and allow the tissue to recover.

-

-

Data Analysis:

-

Express the inhibitory effect of this compound as a percentage of the baseline twitch amplitude.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibitory effect.

-

In Vivo Antinociception Assay (Rat Tail-Flick Test)

Objective: To evaluate the antinociceptive (pain-relieving) effects of this compound in a live animal model.

Materials:

-

Male Sprague-Dawley rats

-

Tail-flick analgesiometer with a radiant heat source

-

Animal restrainers

-

This compound solutions for intravenous administration

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

Protocol:

-

Acclimation and Baseline Measurement:

-

Acclimate the rats to the experimental room and the restrainers for several days before testing.

-

On the day of the experiment, place each rat in a restrainer.

-

Measure the baseline tail-flick latency by applying the radiant heat source to the tail and recording the time it takes for the rat to flick its tail away.

-

A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

-

Drug Administration and Testing:

-

Administer this compound, vehicle, or a positive control intravenously.

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Construct a dose-response curve by plotting the %MPE against the logarithm of the this compound dose.

-

Determine the ED50, which is the dose of this compound that produces a 50% antinociceptive effect.

-

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

The analgesic effects of this compound are mediated through the activation of G-protein coupled opioid receptors. The diagram below illustrates the general signaling cascade initiated by the binding of an opioid agonist to mu and delta receptors.

Caption: Opioid receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Antinociception

The following diagram outlines the logical flow of an in vivo experiment to determine the antinociceptive efficacy of this compound.

Caption: Workflow for in vivo antinociceptive testing of this compound.

Conclusion

This compound is a potent mixed opioid agonist with significant antinociceptive activity demonstrated in preclinical models. Its high affinity for mu and delta opioid receptors, coupled with its robust in vitro and in vivo efficacy, positions it as a valuable tool for pain research and a potential lead compound for the development of novel analgesics. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and similar compounds.

References

An In-Depth Technical Guide to the Antinociceptive Effects of DPI-3290 In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antinociceptive properties of DPI-3290, a novel, centrally acting mixed opioid agonist. The document synthesizes key findings on its binding affinity, functional potency, and efficacy in preclinical models of pain, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental evaluation.

Core Profile of this compound

This compound, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a potent analgesic agent that exhibits high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors.[1] Its mixed agonist activity contributes to its marked antinociceptive effects, positioning it as a significant compound for the potential treatment of severe pain.[1]

Quantitative Data Summary

The following tables summarize the binding and functional characteristics of this compound, as well as its in vivo potency.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Tissue Source |

| Delta (δ) | 0.18 ± 0.02 | Rat Brain Membranes |

| Mu (μ) | 0.46 ± 0.05 | Rat Brain Membranes |

| Kappa (κ) | 0.62 ± 0.09 | Guinea Pig Cerebellum Membranes |

| Data sourced from saturation equilibrium binding studies.[1][2] |

Table 2: In Vitro Functional Activity of this compound

| Tissue Preparation | Receptor(s) Targeted | IC50 (nM) |

| Mouse Vas Deferens | δ, μ, κ | 1.0 ± 0.3 (δ), 6.2 ± 2.0 (μ), 25.0 ± 3.3 (κ) |

| Guinea Pig Ileum | μ, κ | 3.4 ± 1.6 (μ), 6.7 ± 1.6 (κ) |

| IC50 values represent the concentration required to inhibit electrically induced tension development by 50%.[1] |

Table 3: In Vivo Antinociceptive Potency of this compound in Rats

| Administration Route | ED50 (mg/kg) | Effect |

| Intravenous (i.v.) | 0.05 ± 0.007 | 50% antinociceptive response |

| The antinociceptive properties were confirmed to be opioid-mediated, as they were blocked by naloxone.[1][2] |

Table 4: Comparative Efficacy of this compound in Mouse Vas Deferens

| Receptor | Efficacy vs. Morphine (fold-increase) | Efficacy vs. Fentanyl (fold-increase) |

| Delta (δ) | ~20,000x | ~492x |

| Mu (μ) | ~176x | ~2.5x |

| Kappa (κ) | ~1,500x | ~35x |

| Data reflects the relative efficacy in decreasing electrically induced tension development.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for δ, μ, and κ opioid receptors.

-

Tissue Preparation: Membranes were prepared from the brains of Sprague-Dawley rats for δ and μ receptor assays and from the cerebella of guinea pigs for κ receptor assays.

-

Procedure: Saturation equilibrium binding studies were performed at 25°C. Membranes were incubated with increasing concentrations of radiolabeled ligands specific for each receptor subtype in the presence or absence of this compound.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

3.2 In Vitro Functional Assays (Isolated Tissue Preparations)

-

Objective: To assess the functional agonist activity and potency (IC50) of this compound at opioid receptors.

-

Tissues: The vas deferens from mice (rich in δ, μ, and κ receptors) and the ileum from guinea pigs (rich in μ and κ receptors) were used.[1]

-

Procedure: Tissues were isolated and mounted in an organ bath under electrical field stimulation to induce muscle contractions. Cumulative concentrations of this compound were added to the bath, and the resulting inhibition of electrically induced tension development was measured.

-

Data Analysis: Concentration-response curves were generated, and the IC50 values were determined as the concentration of this compound that produced a 50% reduction in the contractile response.

3.3 In Vivo Antinociception Assay

-

Objective: To determine the antinociceptive potency (ED50) of this compound in a living animal model.

-

Subjects: Rats were used for the in vivo experiments.[1]

-

Procedure: this compound was administered intravenously (i.v.). The antinociceptive effect was likely measured using a standard thermal nociceptive assay, such as the tail-flick or hot-plate test, where an increase in response latency is indicative of analgesia.

-

Data Analysis: A dose-response curve was constructed to determine the ED50, the dose required to produce a 50% maximal antinociceptive effect.[1]

3.4 Antagonist Challenge Study

-

Objective: To confirm that the antinociceptive effects of this compound are mediated by opioid receptors.

-

Procedure: Rats were pre-treated with the non-selective opioid antagonist naloxone (0.5 mg/kg, administered subcutaneously) prior to the administration of this compound.[1]

-

Endpoint: The ability of naloxone to block the antinociceptive effects of this compound was assessed. The successful blockade confirms the involvement of opioid receptors in the analgesic action of this compound.[1]

Visualizations: Signaling Pathways and Workflows

4.1 Signaling Pathway of this compound

The diagram below illustrates the general intracellular signaling cascade initiated by the binding of a mixed opioid agonist like this compound to its target G-protein coupled receptors (GPCRs), leading to the ultimate effect of antinociception.

Caption: this compound binds to μ, δ, and κ opioid receptors, inhibiting neuronal activity and producing analgesia.

4.2 Experimental Workflow for In Vivo Antinociception

This diagram outlines the logical flow of the in vivo experiments conducted to assess the antinociceptive efficacy of this compound and confirm its mechanism of action.

References

DPI-3290 receptor binding affinity and selectivity

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of DPI-3290

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, centrally acting analgesic agent that demonstrates potent activity as a mixed opioid agonist.[1] Chemically identified as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, this compound binds with high affinity to all three major opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ).[1][2] Its profile as a mixed agonist with potent antinociceptive properties has positioned it as a compound of interest for the development of treatments for severe pain.[1] This document provides a detailed overview of its receptor binding affinity, functional activity, and the experimental protocols used for these determinations.

Receptor Binding Affinity

The binding affinity of this compound to opioid receptors was determined through saturation equilibrium binding studies. These experiments utilized membranes from rat brain or guinea pig cerebellum. The resulting inhibition constant (Ki) values quantify the affinity of the compound for the receptors, with lower values indicating a stronger binding affinity.

| Receptor Subtype | Ki (nM) [± SEM] | Source Tissue |

| Delta (δ) | 0.18 ± 0.02 | Rat Brain / Guinea Pig Cerebellum |

| Mu (μ) | 0.46 ± 0.05 | Rat Brain / Guinea Pig Cerebellum |

| Kappa (κ) | 0.62 ± 0.09 | Rat Brain / Guinea Pig Cerebellum |

| Table 1: Receptor Binding Affinity of this compound.[1][2] |

Functional Activity

The functional activity of this compound as an opioid agonist was assessed using isolated tissue preparations. The compound's ability to inhibit electrically induced muscle contractions was measured to determine its half-maximal inhibitory concentration (IC50). These values indicate the concentration of the drug required to elicit 50% of its maximum inhibitory effect.

| Assay Tissue | Predominant Receptor | IC50 (nM) [± SEM] |

| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3 |

| Mouse Vas Deferens | Mu (μ) | 6.2 ± 2.0 |

| Mouse Vas Deferens | Kappa (κ) | 25.0 ± 3.3 |

| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6 |

| Guinea Pig Ileum | Kappa (κ) | 6.7 ± 1.6 |

| Table 2: Functional Agonist Activity of this compound.[1] |

Experimental Protocols

Radioligand Saturation Equilibrium Binding Assay

This assay quantifies the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand that is specific for the target receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenates of rat brain or guinea pig cerebellum, which are rich in opioid receptors, were prepared.

-

Incubation: The membrane preparations were incubated in the presence of a known concentration of a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69593 for κ-receptors) and varying concentrations of the unlabeled test compound, this compound.

-

Equilibrium: The mixture was incubated at 25°C to allow the binding to reach a state of equilibrium.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Data Analysis: The IC50 value was determined from the competition curve. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Isolated Tissue Functional Assays (Vas Deferens and Ileum)

These ex vivo assays measure the functional effect of a compound on smooth muscle contractions, which are modulated by opioid receptors.

Methodology:

-

Tissue Preparation: The vas deferens from mice or the ileum from guinea pigs were isolated and mounted in an organ bath containing a physiological salt solution and maintained at 37°C.

-

Stimulation: The tissues were stimulated electrically to induce consistent muscle contractions.

-

Compound Addition: this compound was added to the organ bath in a cumulative, concentration-dependent manner.

-

Measurement: The inhibitory effect of this compound on the electrically induced tension development was recorded.

-

Data Analysis: The concentration of this compound that produced a 50% reduction in the contractile response (IC50) was determined. By using tissues with known, predominant opioid receptor populations (e.g., mouse vas deferens for δ, μ, and κ; guinea pig ileum for μ and κ), the functional activity at each receptor subtype was established.[1]

Signaling Pathway

As a G-protein coupled receptor (GPCR) agonist, this compound initiates a cascade of intracellular events upon binding to an opioid receptor. This activation typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, which collectively result in a decrease in neuronal excitability and neurotransmitter release, producing analgesia.

References

The Therapeutic Potential of DPI-3290: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-3290 is a potent, centrally acting analgesic agent that has demonstrated significant therapeutic potential in preclinical studies. Developed by scientists at Burroughs Wellcome and licensed to Delta Pharmaceuticals, and later investigated by Ardent Pharmaceuticals and Enhance Biotech, this compound is a mixed opioid agonist with a unique pharmacological profile.[1][2] This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and signaling pathways associated with this compound to inform further research and drug development efforts.

Chemical Properties

This compound is chemically described as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide.[3]

Molecular Formula: C₃₀H₃₄FN₃O₂[4]

Molar Mass: 487.619 g·mol⁻¹[4]

Mechanism of Action

This compound functions as a potent agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors.[3][5] Its analgesic effects are attributed to its interaction with these G-protein coupled receptors, which are key modulators of nociceptive pathways in the central and peripheral nervous systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing a clear comparison of its activity at the different opioid receptors and its analgesic potency.

Table 1: Opioid Receptor Binding Affinities of this compound [3]

| Receptor | Ki (nM) |

| δ-opioid | 0.18 ± 0.02 |

| μ-opioid | 0.46 ± 0.05 |

| κ-opioid | 0.62 ± 0.09 |

Table 2: In Vitro Functional Activity of this compound [3]

| Tissue Preparation | Receptor Target | IC50 (nM) |

| Mouse Vas Deferens | δ-opioid | 1.0 ± 0.3 |

| Mouse Vas Deferens | μ-opioid | 6.2 ± 2.0 |

| Mouse Vas Deferens | κ-opioid | 25.0 ± 3.3 |

| Guinea Pig Ileum | μ-opioid | 3.4 ± 1.6 |

| Guinea Pig Ileum | κ-opioid | 6.7 ± 1.6 |

Table 3: In Vivo Antinociceptive Potency of this compound [3]

| Animal Model | Test | Route of Administration | ED50 |

| Rat | Hot Plate Test | Intravenous | 0.05 ± 0.007 mg/kg |

Signaling Pathways

Upon binding to opioid receptors, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of opioid receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. These actions collectively result in neuronal hyperpolarization and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.

Caption: G-protein signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below.

Radioligand Binding Affinity Assay

The binding affinity of this compound to μ, δ, and κ opioid receptors was determined through saturation equilibrium binding studies.[3]

-

Membrane Preparation: Membranes were prepared from rat brain or guinea pig cerebellum.

-

Radioligands: Specific radioligands for each opioid receptor subtype were used (details not specified in the primary literature).

-

Incubation: Membranes were incubated with varying concentrations of the respective radioligand and this compound at 25°C.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Detection: The amount of bound radioligand was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay.

Isolated Guinea Pig Ileum and Mouse Vas Deferens Assays

The functional activity of this compound was assessed using isolated guinea pig ileum and mouse vas deferens preparations, which are rich in μ/κ and μ/δ/κ opioid receptors, respectively.[3]

-

Tissue Preparation: The ileum from guinea pigs and the vas deferens from mice were isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Stimulation: Tissues were electrically stimulated to induce contractions.

-

Drug Application: Increasing concentrations of this compound were added to the organ bath.

-

Measurement: The inhibition of electrically induced muscle contractions was measured isometrically.

-

Data Analysis: The concentration of this compound that produced a 50% inhibition of the contractile response (IC50) was determined.

Caption: Workflow for isolated tissue functional assays.

Rat Hot Plate Test

The in vivo antinociceptive activity of this compound was evaluated using the hot plate test in rats.[3]

-

Animal Model: Male Sprague-Dawley rats were used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) was used.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) was determined for each rat before drug administration.

-

This compound was administered intravenously.

-

At various time points after administration, the rats were placed on the hot plate, and the latency to the nociceptive response was recorded.

-

-

Data Analysis: The dose of this compound that produced a 50% of the maximum possible antinociceptive effect (ED50) was calculated.

Clinical Development

This compound has undergone clinical investigation. A large Phase II clinical trial for the treatment of acute post-operative pain has been completed.[2] The results of this trial indicated that this compound demonstrated substantially less respiratory depression and vomiting compared to historical fentanyl controls.[2] Further details on the outcomes of this trial and the current development status of this compound are not widely available in the public domain.

Therapeutic Potential and Future Directions

This compound's profile as a potent, mixed opioid agonist with a favorable side-effect profile in preclinical and early clinical studies suggests its potential as a valuable therapeutic agent for the management of moderate to severe pain.[2][3] Its balanced activity at multiple opioid receptors may contribute to its strong analgesic efficacy while potentially mitigating some of the adverse effects associated with more selective μ-opioid agonists, such as respiratory depression.

Further research is warranted to fully elucidate the clinical efficacy and safety of this compound. The completion of a Phase II trial is a significant milestone, and the dissemination of the detailed results from this study would be of great interest to the scientific and medical communities. Future investigations could also explore the potential of this compound in other pain modalities, including chronic and neuropathic pain. The development of mixed-action opioid agonists like this compound represents a promising strategy in the ongoing quest for safer and more effective pain management solutions.

References

- 1. Affinity labeling mu opioid receptors with novel radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhance Merging With Ardent For Delta Receptor Compounds + | Bioworld | BioWorld [bioworld.com]

- 3. This compound [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

DPI-3290: A Novel Opioid Agonist with a Promising Respiratory Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DPI-3290, a novel mixed opioid agonist, has demonstrated potent antinociceptive effects with a significantly wider therapeutic window concerning respiratory depression compared to traditional opioid analgesics like morphine and fentanyl. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its attenuated impact on respiratory function. Detailed experimental methodologies, quantitative data comparisons, and mechanistic signaling pathways are presented to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Opioid analgesics remain a cornerstone for the management of moderate to severe pain. However, their clinical utility is often limited by severe and potentially lethal side effects, most notably opioid-induced respiratory depression (OIRD). OIRD is primarily mediated by the activation of mu-opioid receptors (MORs) in the brainstem respiratory control centers. The development of new analgesics with a reduced liability for respiratory depression is a critical unmet need in pain management. This compound, chemically known as (+)-3-((α-R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, has emerged as a promising candidate that separates potent analgesia from significant respiratory compromise.

Pharmacological Profile of this compound

This compound is a mixed opioid agonist that exhibits high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors. Its unique pharmacological profile is characterized by its potent antinociceptive activity coupled with a reduced propensity to induce respiratory depression.

Receptor Binding and Agonist Potency

In vitro studies have quantified the binding affinities and functional potencies of this compound at the three main opioid receptors. These data are crucial for understanding its mechanism of action.

| Parameter | Receptor | This compound | Reference Compound |

| Binding Affinity (Ki, nM) | δ-opioid | 0.18 ± 0.02 | - |

| μ-opioid | 0.46 ± 0.05 | - | |

| κ-opioid | 0.62 ± 0.09 | - | |

| Agonist Potency (EC50, nmol/L) | δ-opioid | 5.48 | - |

| μ-opioid | 16.27 | - | |

| κ-opioid | 13.29 | - |

Table 1: In Vitro Receptor Binding and Agonist Potency of this compound.

Antinociceptive and Respiratory Effects: A Comparative Analysis

Preclinical studies in conscious rats have directly compared the antinociceptive and respiratory depressant effects of this compound with those of morphine and fentanyl. Respiratory depression was quantified by measuring the partial pressure of carbon dioxide (pCO2) in arterial blood, a sensitive indicator of respiratory function.

| Compound | Antinociception ED50 (mg/kg, i.v.) | pCO2 Increase ED50 (mg/kg, i.v.) | Respiratory Safety Ratio (pCO2 ED50 / Antinociception ED50) |

| This compound | 0.05 ± 0.0072 | 0.91 ± 0.22 | 18.2 |

| Morphine | 2.01 ± 0.0005 | 4.23 ± 0.72 | 2.1 |

| Fentanyl | 0.0034 ± 0.00024 | 0.0127 ± 0.0035 | 3.7 |

Table 2: Comparative Antinociceptive and Respiratory Depressant Effects of this compound, Morphine, and Fentanyl in Rats.[1]

The significantly higher respiratory safety ratio of this compound highlights its improved safety profile. While demonstrating potent antinociceptive activity, a much higher dose is required to induce respiratory depression compared to morphine and fentanyl.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies cited.

In Vivo Antinociception and Respiratory Depression Assessment in Rats

-

Animal Model: Conscious laboratory rats were used for the simultaneous measurement of antinociception and respiratory function.

-

Drug Administration: this compound, morphine, or fentanyl were administered intravenously (i.v.).

-

Antinociception Measurement: The tail-pinch test was utilized to assess the antinociceptive effects of the compounds. The endpoint was the animal's response to a noxious stimulus applied to the tail. The dose required to produce a 50% antinociceptive response (ED50) was determined.

-

Respiratory Function Measurement: Arterial blood gas analysis was performed to measure changes in pCO2. An increase in arterial pCO2 (hypercapnia) is a direct measure of respiratory depression. The dose that produced a 50% increase in pCO2 (ED50) was calculated.[1]

-

Alfentanil-Induced Hypercapnia Model: To investigate the effect of this compound on μ-opioid receptor-mediated respiratory depression, a continuous intravenous infusion of alfentanil (2 µg/kg/min) was administered to induce hypercapnia. Subsequently, intravenous bolus doses of this compound (ranging from 0.2 to 1.0 mg/kg) were administered, and their effect on both antinociception and hypercapnia was measured.[1]

Mechanistic Insights into Reduced Respiratory Depression

The favorable respiratory safety profile of this compound is attributed to its mixed opioid receptor activity. While the precise mechanisms are still under investigation, the current hypothesis centers on the interplay between its activities at the μ-opioid and δ-opioid receptors.

It is well-established that activation of μ-opioid receptors in the brainstem is the primary driver of OIRD. The analgesic effects of many opioids also rely heavily on μ-receptor activation. The innovation of this compound lies in its potent agonism at the δ-opioid receptor. It is postulated that the simultaneous activation of δ-opioid receptors may counteract the respiratory depressant effects mediated by the μ-opioid receptors. This could occur through various signaling pathways that ultimately lead to a net preservation of respiratory drive.

Furthermore, in a model of established μ-opioid-induced respiratory depression (using alfentanil), this compound was shown to reduce the hypercapnia by approximately 50% without affecting the antinociceptive effects.[1] This finding provides strong evidence that this compound can functionally antagonize μ-opioid-mediated respiratory depression.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for safer opioid analgesics. Its unique mixed-receptor profile translates to a potent antinociceptive efficacy with a markedly reduced liability for respiratory depression compared to standard-of-care opioids. The preclinical data strongly support its potential as a safer alternative for the management of moderate to severe pain.

Further research is warranted to fully elucidate the molecular mechanisms underlying the respiratory-sparing effects of this compound. Clinical trials in human subjects will be essential to confirm the translatability of these promising preclinical findings and to evaluate the safety and efficacy of this compound in a clinical setting. The development of compounds like this compound offers hope for a future where effective pain relief can be achieved without the life-threatening risk of respiratory depression.

References

Methodological & Application

Application Notes and Protocols for DPI-3290 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-3290 is a potent, centrally acting mixed opioid agonist with high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors.[1][2] Preclinical studies have demonstrated its significant antinociceptive (pain-relieving) properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in rodent models to assess its analgesic efficacy and potential side effects.

Mechanism of Action

This compound exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia. The compound's mixed agonist profile at multiple opioid receptors may contribute to a broad-spectrum analgesic effect.

Signaling Pathway

Caption: this compound signaling pathway leading to analgesia.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Species | Tissue | Value | Reference |

| Ki (nM) | Delta (δ) | Rat | Brain | 0.18 ± 0.02 | [1] |

| Mu (μ) | Rat | Brain | 0.46 ± 0.05 | [1] | |

| Kappa (κ) | Guinea Pig | Cerebellum | 0.62 ± 0.09 | [1] | |

| IC50 (nM) | Delta (δ) | Mouse | Vas Deferens | 1.0 ± 0.3 | [1] |

| Mu (μ) | Mouse | Vas Deferens | 6.2 ± 2.0 | [1] | |

| Kappa (κ) | Mouse | Vas Deferens | 25.0 ± 3.3 | [1] | |

| Mu (μ) | Guinea Pig | Ileum | 3.4 ± 1.6 | [1] | |

| Kappa (κ) | Guinea Pig | Ileum | 6.7 ± 1.6 | [1] |

Table 2: In Vivo Antinociceptive Efficacy of this compound in Rats

| Assay | Administration Route | Effective Dose (ED50) | Effect | Reference |

| Antinociception | Intravenous (i.v.) | 0.05 ± 0.007 mg/kg | 50% antinociceptive response | [1][3] |

Experimental Protocols

Assessment of Antinociceptive Activity

a) Hot Plate Test (Thermal Nociception)

This test assesses the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.

-

Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

-

Animals: Male Sprague-Dawley rats (200-250 g) or CD-1 mice (20-25 g).

-

Procedure:

-

Acclimatize animals to the testing room for at least 1 hour.

-

Determine baseline latency by placing each animal on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Administer this compound or vehicle (e.g., saline, DMSO/saline) via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

-

At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

-

-

Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

b) Tail-Flick Test (Thermal Nociception)

This is another common method to assess thermal pain sensitivity.

-

Apparatus: Tail-flick meter that applies a radiant heat source to the animal's tail.

-

Animals: Male Wistar rats (180-220 g) or Swiss Webster mice (25-30 g).

-

Procedure:

-

Gently restrain the animal with its tail positioned in the apparatus.

-

Measure the baseline tail-flick latency, which is the time taken for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is necessary to avoid tissue injury.

-

Administer this compound or vehicle.

-

Measure tail-flick latencies at various time points after drug administration.

-

-

Data Analysis: Calculate %MPE as described for the hot plate test.

c) Formalin Test (Inflammatory Pain)

This model assesses the response to a persistent inflammatory pain stimulus.

-

Procedure:

-

Acclimatize the animal to an observation chamber.

-

Administer this compound or vehicle prior to the formalin injection.

-